2-Amino-3-fluorobenzyl bromide, N-BOC protected
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Overview
Description
2-Amino-3-fluorobenzyl bromide, N-BOC protected is a fluorinated compound with the molecular formula C12H15BrFNO2 and a molecular weight of 304.16 g/mol . This compound is characterized by the presence of an amino group, a fluorine atom, and a bromine atom on a benzyl ring, with the amino group being protected by a tert-butoxycarbonyl (BOC) group. The BOC protection is commonly used in organic synthesis to temporarily mask the reactivity of the amino group.
Preparation Methods
The synthesis of 2-Amino-3-fluorobenzyl bromide, N-BOC protected typically involves multiple stepsThe reaction conditions often involve the use of reagents such as fluorinating agents, amines, and BOC anhydride under controlled temperatures and pH levels .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-Amino-3-fluorobenzyl bromide, N-BOC protected undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The BOC group can be removed under acidic conditions to reveal the free amino group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or coupling partners involved.
Scientific Research Applications
2-Amino-3-fluorobenzyl bromide, N-BOC protected is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is employed in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-fluorobenzyl bromide, N-BOC protected depends on the specific application and the target moleculeThe presence of the fluorine atom can influence the reactivity and selectivity of the compound, while the BOC protection ensures that the amino group remains inert until deprotection is desired .
Comparison with Similar Compounds
2-Amino-3-fluorobenzyl bromide, N-BOC protected can be compared with other similar compounds, such as:
2-Amino-4-fluorobenzyl bromide, N-BOC protected: Similar structure but with the fluorine atom at a different position.
2-Amino-3-chlorobenzyl bromide, N-BOC protected: Similar structure but with a chlorine atom instead of fluorine.
2-Amino-3-fluorobenzyl chloride, N-BOC protected: Similar structure but with a chloride atom instead of bromine.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can impart distinct electronic and steric properties to the compound.
Properties
Molecular Formula |
C12H15BrFNO2 |
---|---|
Molecular Weight |
304.15 g/mol |
IUPAC Name |
tert-butyl N-[2-(bromomethyl)-6-fluorophenyl]carbamate |
InChI |
InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-10-8(7-13)5-4-6-9(10)14/h4-6H,7H2,1-3H3,(H,15,16) |
InChI Key |
MVCWTWPYJOLIDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=C1F)CBr |
Origin of Product |
United States |
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